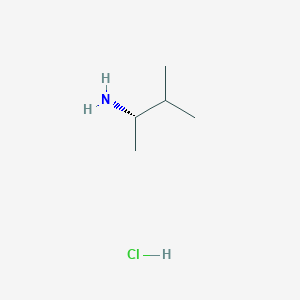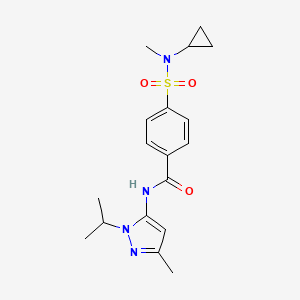
1-Benzyl-4-isocyanopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-isocyanopiperidine is a biochemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H16N2 . The InChI code for this compound is 1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds like 1-benzyl-4-piperidone are used as building blocks in the synthesis of various pharmaceutical compounds .Physical And Chemical Properties Analysis
This compound is a sticky oil to solid substance . It has a molecular weight of 200.28 and a molecular formula of C13H16N2 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Electrophilic Species Trapping in Metabolic Studies
1-Benzyl-4-isocyanopiperidine and related compounds have been studied for their role in trapping metabolically generated electrophilic species. For instance, 1-benzylpyrrolidine derivatives were observed to react with cyanide ion during metabolic processes in liver microsomal preparations, leading to the formation of various cyano adducts and suggesting their role in alkylating microsomal macromolecules (Ho & Castagnoli, 1980).
Synthesis of Heterocyclic Compounds
This compound is instrumental in synthesizing heterocyclic compounds. An example is the synthesis of 1,4-diaryl-1H-imidazoles, where it's used to create N-arylformimidate intermediates in a tandem insertion-cyclization reaction. This methodology offers an innovative approach to accessing such compounds under ambient conditions (Pooi et al., 2014).
Antibacterial Compound Synthesis
Compounds derived from this compound have shown potential in antibacterial applications. For instance, derivatives synthesized from this compound were structurally analyzed and exhibited valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
Synthesis of Polycyclic Indole Derivatives
The compound has been used in the synthesis of polycyclic indole derivatives. One study explored the acid-catalyzed reaction of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one, which resulted in a new class of polycyclic indole derivatives (Walter et al., 1993).
Application in Battery Technology
In the realm of lithium-ion battery technology, benzyl isocyanate compounds, closely related to this compound, have been studied as polymerizable electrolyte additives for overcharge protection. These compounds polymerize electrochemically to form overcharge-inhibiting films on the cathode surface, enhancing battery performance and safety (Korepp et al., 2007).
Electrocatalytic Oxidation in Organic Synthesis
This compound derivatives have been used in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids, demonstrating effectiveness in converting a wide range of substrates under mild conditions. This method facilitates the synthesis of complex organic compounds (Rafiee et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-4-isocyanopiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPAZUBEMCLWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)



![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)

![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)



